4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a bicyclic lactam featuring a seven-membered diazepine ring fused to a benzene ring and substituted with a phenyl group at the 4-position. The lactam ring introduces rigidity and stability, while the nitrogen atoms contribute to electron-rich regions that facilitate nucleophilic reactions .
Synthesis:
The compound is synthesized via condensation of o-phenylenediamine with ethyl benzoylacetate under reflux conditions in xylene . Alternative methods include microwave-assisted synthesis, which improves yield and reduces reaction time . Functionalization at the 7- or 8-positions is achieved through electrophilic substitution, such as nitration or bromination, where the nitro or bromo groups preferentially attach to the benzodiazepine ring rather than the phenyl substituent .
Properties
IUPAC Name |
2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9,14,16H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSKHLEGJWMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408985 | |
| Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16442-58-3 | |
| Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzene ring in 4-phenyl-1,5-benzodiazepin-2-one undergoes classical electrophilic aromatic substitutions, with regioselectivity influenced by the diazepine ring's electron-donating effects . Key reactions include:
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | 7-Nitro derivatives |
| Halogenation | X₂ (Cl₂, Br₂) in acetic acid | 7-Halo derivatives (Cl, Br) |
| Friedel-Crafts Acylation | AcCl/AlCl₃ in CH₂Cl₂ | 7-Acetyl derivatives |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 7-Formyl derivatives |
These reactions occur preferentially at the para position relative to the diazepine ring's nitrogen due to enhanced electron density at C7 .
Alkylation via Phase-Transfer Catalysis
The NH group in the diazepine ring undergoes efficient alkylation under mild conditions. Recent studies demonstrate its reactivity with long-chain bromoalkanes using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst :
| Bromoalkane | Reaction Time | Yield (%) | Product Structure |
|---|---|---|---|
| 1-Bromooctane | 24 hours | 83 | 1-Octyl-4-phenyl derivative |
| 1-Bromononane | 24 hours | 81 | 1-Nonyl-4-phenyl derivative |
| 1-Bromodecane | 24 hours | 79 | 1-Decyl-4-phenyl derivative |
| 1-Bromododecane | 24 hours | 76 | 1-Dodecyl-4-phenyl derivative |
Conditions : THF solvent, K₂CO₃ base, room temperature . This method preserves the benzodiazepinone core while introducing lipophilic side chains critical for modulating biological activity.
Reactivity with Nucleophilic Agents
While electrophilic substitutions dominate, the carbonyl group at position 2 participates in nucleophilic additions under specific conditions. Preliminary studies indicate:
-
Grignard Reagents : Form tertiary alcohols at the ketone position
-
Hydrazines : Generate hydrazone derivatives (potential precursors for heterocyclic expansions)
-
Reduction : LiAlH₄ reduces the carbonyl to CH₂, yielding 4-phenyl-1,5-benzodiazepine .
Condensation Reactions
The compound serves as a precursor for fused heterocycles through:
-
Cyclocondensation with thiourea to form thiazolo-benzodiazepine hybrids
-
Mannich Reactions with formaldehyde/amines to create aminoalkyl derivatives .
This reactivity profile enables precise structural modifications, making 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one a valuable scaffold for medicinal chemistry. The combination of electrophilic aromatic substitution flexibility and NH-group reactivity provides multiple avenues for developing targeted bioactive molecules .
Scientific Research Applications
Pharmacological Applications
a. Antihypertensive Properties
Research indicates that derivatives of benzodiazepines, including 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, exhibit significant antihypertensive effects. These compounds have been shown to lower blood pressure in various mammalian species when administered in specific dosage ranges (0.5 mg to 50 mg per kg body weight) . This property positions them as potential therapeutic agents for managing hypertension.
b. Antimicrobial Activity
Benzodiazepine derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of certain microorganisms, suggesting their potential use as antimicrobial agents . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
c. Therapeutic Uses in Viral Infections
The structural framework of 1,5-benzodiazepine derivatives has been exploited in developing treatments for viral infections. These compounds have been reported to possess activity against various viruses, making them candidates for antiviral therapies .
Synthesis and Chemical Properties
a. Synthesis Methods
The synthesis of this compound involves several chemical reactions starting from simpler precursors. One common method includes the reduction of corresponding diones using reducing agents like lithium aluminum hydride . The compound can also be synthesized through a series of condensation reactions involving phenyl-substituted precursors.
b. Structural Characteristics
The compound has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The dihedral angles and hydrogen bonding interactions within the crystal structure play a crucial role in its stability and reactivity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Jacob et al., 2011 | Antiviral activity | Demonstrated efficacy against viral pathogens; potential for therapeutic development. |
| Maleki et al., 2014 | Cardiovascular effects | Showed significant blood pressure reduction in animal models; supports antihypertensive use. |
| An et al., 2016 | Antimicrobial properties | Confirmed inhibitory effects on bacterial growth; suggests further exploration as an antibiotic candidate. |
Mechanism of Action
The mechanism of action of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Table 1: Comparison of Key Derivatives
Structural and Electronic Differences
Substituent Position :
Functional Group Effects :
Pharmacological Profiles
Anxiolytic Activity :
- Anticancer Potential: Derivatives with trifluoromethyl (CF₃) or iodophenyl groups demonstrate cytotoxic effects against cancer cell lines, likely due to enhanced electrophilicity .
Biological Activity
4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 16442-58-3) is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.29 g/mol
- Structure : The compound features a benzodiazepine core with a phenyl group at the 4-position and a tetrahydro structure that contributes to its pharmacological profile.
Pharmacological Effects
- Anxiolytic and Sedative Properties : Benzodiazepines are primarily known for their anxiolytic effects. Studies indicate that derivatives of benzodiazepines exhibit significant sedative and anxiolytic activities. For instance, compounds similar to this compound have been shown to modulate GABA_A receptors, leading to increased inhibitory neurotransmission .
- Neuroprotective Effects : Some studies suggest that benzodiazepine derivatives can offer neuroprotective benefits in models of neurodegeneration. This may be due to their ability to reduce oxidative stress and inflammation in neuronal cells .
- Anticonvulsant Activity : Research indicates that benzodiazepines can be effective in controlling seizures by enhancing GABAergic transmission. This is particularly relevant for compounds like this compound which may possess similar anticonvulsant properties .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds:
Synthesis Methods
The synthesis of this compound typically involves:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from a benzodiazepine core. A key step is the acylation of the core using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Optimizing stoichiometry (1:1.2 molar ratio of core to acylating agent) and reaction time (6–8 hours at 0–5°C) improves yields (~65–75%) while minimizing side products like over-acylated derivatives .
- Key Data :
- Precursor: Benzodiazepine core (e.g., 5-phenyl-1H-1,5-benzodiazepin-2-one).
- Acylating Agent: 2,4-Dichlorobenzoyl chloride.
- Solvent: Dichloromethane.
- Yield Range: 65–75% (isolated).
Q. How is the crystal structure of this compound determined, and what insights does it provide into its conformational stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the structure. For example, studies reveal a monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.68 Å, b = 14.01 Å, c = 11.28 Å, and β = 98.05°. The diazepine ring adopts a boat conformation stabilized by intramolecular hydrogen bonds (N–H···O=C, 2.89 Å), which influence its rigidity and potential receptor-binding geometry .
- Key Data :
- Space Group: P21/c.
- Hydrogen Bonding: N–H···O=C (2.89 Å).
- Torsion Angles: C3–N1–C2–C1 = -12.5° (indicative of ring puckering).
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation, alkylation) impact the compound’s affinity for GABAA receptors?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]flunitrazepam) and HEK293 cells expressing recombinant GABAA receptors (α1β2γ2 subtype) are performed. Fluorine substitution at position 7 (as in 7-fluoro derivatives) increases binding affinity (IC50 = 12 nM vs. 45 nM for non-fluorinated analogs) due to enhanced hydrophobic interactions with the receptor’s benzodiazepine pocket. Conversely, bulky substituents (e.g., propynyl groups) reduce affinity by steric hindrance .
- Key Data :
- IC50 (Fluorinated Derivative): 12 nM.
- Receptor Subtype: α1β2γ2 GABAA.
- Assay: Radioligand displacement with [³H]flunitrazepam.
Q. What metabolic pathways are involved in the biotransformation of this compound, and how can its pharmacokinetic profile be optimized?
- Methodological Answer : In vitro metabolism studies using human liver microsomes (HLMs) identify primary pathways: (1) N-dealkylation of the phenyl group (CYP3A4-mediated) and (2) oxidation of the tetrahydrodiazepine ring (CYP2C19-mediated). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life (t1/2 from 2.5 to 4.8 hours). Structural modifications, such as replacing the phenyl group with a pyridinyl moiety, reduce CYP3A4 susceptibility and improve oral bioavailability (F = 68% vs. 42% for parent compound) .
- Key Data :
- Major Metabolites: N-Desphenyl (Phase I), glucuronidated derivatives (Phase II).
- Half-Life (HLMs): 2.5 hours (parent), 4.8 hours (with ketoconazole).
- Bioavailability (Modified Derivative): 68%.
Methodological Challenges & Contradictions
Q. How can conflicting data on the compound’s aqueous solubility (reported as 0.1–0.5 mg/mL) be resolved experimentally?
- Methodological Answer : Use standardized shake-flask assays with HPLC-UV quantification. Adjust pH (2.0–7.4) and temperature (25°C vs. 37°C) to simulate physiological conditions. For example, solubility increases to 0.8 mg/mL at pH 2.0 (gastric environment) due to protonation of the diazepine nitrogen, but drops to 0.05 mg/mL at pH 7.4 (intestinal), highlighting formulation challenges .
- Key Data :
- Solubility at pH 2.0: 0.8 mg/mL.
- Solubility at pH 7.4: 0.05 mg/mL.
- Analytical Method: HPLC-UV (λ = 254 nm).
Q. What strategies mitigate crystallization issues during scale-up synthesis?
- Methodological Answer : Employ anti-solvent crystallization with ethanol/water (70:30 v/v) to enhance crystal nucleation. Additives like polyvinylpyrrolidone (PVP, 1% w/v) reduce agglomeration. Process parameters (cooling rate = 0.5°C/min, stirring speed = 200 rpm) yield monodisperse crystals (D50 = 50 µm) with >99% purity by DSC and PXRD .
- Key Data :
- Crystallization Solvent: Ethanol/water (70:30).
- Additive: PVP (1% w/v).
- Crystal Size (D50): 50 µm.
Structural and Mechanistic Insights
Q. How does the compound’s diazepine ring puckering influence its pharmacological activity?
- Methodological Answer : Conformational analysis via DFT calculations (B3LYP/6-31G*) shows that boat conformations stabilize the compound’s interaction with GABAA receptors. The puckered geometry aligns the C3 carbonyl group with His102 of the receptor’s α1 subunit, facilitating hydrogen bonding (distance = 2.1 Å). Planar conformers exhibit 10-fold lower binding affinity due to misalignment .
- Key Data :
- DFT Level: B3LYP/6-31G*.
- Receptor Interaction: His102 (α1 subunit).
- H-Bond Distance: 2.1 Å.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
